molecular formula C18H21ClN4O7 B11427006 diethyl 1-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427006
M. Wt: 440.8 g/mol
InChI Key: VDJFWGDVIUXNRY-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes ethyl groups, a chlorinated phenyl ring, and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethyl groups and the chlorinated phenyl ring. Common reagents used in these reactions include ethyl bromide, chlorinated phenyl isocyanate, and methanol. The reaction conditions usually involve the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Scientific Research Applications

4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar compounds to 4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE include other triazole derivatives such as:

    1,2,3-Triazole-4-carboxylate: Known for its antifungal properties.

    5-Chloro-1,2,3-triazole: Studied for its antimicrobial activities.

    4,5-Dimethyl-1,2,3-triazole: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of 4,5-DIETHYL 1-{[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21ClN4O7

Molecular Weight

440.8 g/mol

IUPAC Name

diethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H21ClN4O7/c1-5-29-17(25)15-16(18(26)30-6-2)23(22-21-15)9-14(24)20-11-7-10(19)12(27-3)8-13(11)28-4/h7-8H,5-6,9H2,1-4H3,(H,20,24)

InChI Key

VDJFWGDVIUXNRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)OCC

Origin of Product

United States

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